
Triethylenetetramine
Overview
Description
Triethylenetetramine (TETA), with the chemical formula C₆H₁₈N₄ and molecular weight 146.23 g/mol, is a linear tetraamine compound characterized by four nitrogen atoms connected by ethylene chains . It is a colorless, viscous liquid with a fish-like odor, a density of 0.982 g/mL, and a boiling point of 266.6°C . TETA is highly soluble in water and polar solvents, making it versatile in industrial and biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylenetetramine can be synthesized through the condensation reaction of ethylenediamine with ammonia. This process involves heating ethylenediamine or ethanolamine with ammonia and then separating this compound from the product mixture .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting ethylenediamine with ammonia in the presence of a strong base. The reaction typically occurs in an aqueous medium, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Triethylenetetramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides like chloroform can be used in substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Substituted amines
Scientific Research Applications
Medical Applications
1.1 Treatment of Wilson's Disease
TETA is primarily known as a copper-chelating agent used in the treatment of Wilson's disease, a genetic disorder leading to copper accumulation in the body. Unlike penicillamine, TETA is less likely to cause adverse effects such as liver injury or serum enzyme elevation during treatment . It has shown efficacy in patients who are intolerant to penicillamine therapy, making it a valuable alternative.
1.2 Cancer Treatment
Recent studies have indicated that TETA possesses anti-cancer properties due to its ability to inhibit telomerase activity and exhibit anti-angiogenesis effects. These mechanisms are crucial for tumor growth suppression . In preclinical models, TETA has been shown to induce apoptosis in cancer cells and reverse cisplatin resistance in ovarian cancer cell lines .
1.3 Diabetes Management
TETA has been investigated for its potential benefits in managing diabetic complications. Animal studies demonstrated that TETA can ameliorate left ventricular hypertrophy and reverse diabetic nephropathy without affecting blood glucose levels . This suggests a role for TETA in mitigating oxidative stress associated with diabetes.
Industrial and Environmental Applications
2.1 Corrosion Inhibition
TETA is utilized as a corrosion inhibitor in various industrial applications. Its effectiveness stems from its ability to form stable complexes with metal ions, thereby protecting metal surfaces from oxidative damage .
2.2 Material Science
In materials science, TETA is employed as an additive to enhance the properties of polymers and resins. For instance, it has been used to improve the performance of polyacrylonitrile fibers by facilitating the formation of new fiber catalysts for chemical reactions like Knoevenagel condensation .
2.3 Heavy Metal Remediation
TETA's chelating properties make it useful for environmental remediation efforts, particularly in the removal of heavy metals from contaminated water sources. Its ability to form complexes with various metal ions allows for effective extraction and stabilization of these pollutants .
Summary of Case Studies
Mechanism of Action
Triethylenetetramine acts as a copper chelator by binding to copper ions and promoting their excretion through urine. This mechanism is particularly useful in treating Wilson’s disease, where excess copper accumulates in the body. The compound forms stable complexes with copper, reducing its bioavailability and toxicity .
Comparison with Similar Compounds
Diethylenetriamine (DETA)
- Structure : DETA (C₄H₁₃N₃) has three nitrogen atoms, one fewer than TETA.
- Functionality : Both are polyamine curing agents for epoxies, but TETA’s additional amine group increases crosslinking density, leading to higher glass transition temperatures and tensile strength in cured resins .
- Biological Activity: Unlike spermidine and spermine, neither DETA nor TETA inhibit mycobacterial growth, likely due to shorter carbon chains between nitrogen atoms .
Ethylenediamine (EDA)
- Structure : EDA (C₂H₈N₂) is the simplest diamine.
- Reactivity : EDA’s smaller size limits its use in high-performance epoxies, as it produces brittle networks compared to TETA’s flexible ethylene chains .
- Thermal Stability : TETA-cured epoxies exhibit superior thermal resistance (e.g., slower degradation at 200°C) due to denser crosslinking .
Spermine and Spermidine
- Structure : These natural polyamines have longer carbon chains (3–4 carbons between N atoms) compared to TETA’s ethylene linkages.
1,3-Diaminopropane (DAP)
- Hydrogen Bonding : In metal phosphate frameworks, TETA forms a 2D hydrogen-bonding network due to steric hindrance, whereas DAP creates a 3D network with shorter O/N distances (e.g., 2.645 Å vs. 2.818 Å in DAP), enhancing proton conductivity .
Tetraethylenepentamine (TEPA)
- Applications: TEPA, a longer-chain polyamine, is less effective than TETA in CO₂ capture. TETA/ethanol solutions achieve higher CO₂ absorption rates (2.5 mol/L) and regenerability due to favorable amine-CO₂ reactivity .
Data Tables
Table 1: Structural and Functional Comparison of Polyamines
Table 2: Mechanical Properties of Bioepoxy Resins Cured with Different Amines
Curing Agent | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (°C) |
---|---|---|---|
TETA | 45.2 | 8.5 | 125 |
DETA | 38.7 | 6.2 | 98 |
EDA | 29.4 | 3.1 | 85 |
Data from bioepoxy resin studies using vanillyl alcohol-based systems .
Biological Activity
Triethylenetetramine (TETA), also known as trientine, is a polyamine compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and as a chelating agent for copper. This article delves into the biological activities of TETA, focusing on its mechanisms of action, therapeutic applications, and associated research findings.
TETA is a copper chelating agent primarily used in the treatment of Wilson's disease, a genetic disorder that leads to excessive accumulation of copper in the body. Its structure allows it to effectively bind copper ions, promoting their excretion through urine. Beyond its chelating properties, TETA has been identified as a telomerase inhibitor , which suggests potential applications in oncology.
- Copper Chelation : TETA selectively binds to copper(II) ions, reducing their availability and mitigating oxidative stress associated with excess copper.
- Telomerase Inhibition : By inhibiting telomerase activity, TETA may induce apoptosis in cancer cells, thereby limiting tumor growth .
Biological Activity in Cancer Research
Recent studies have highlighted TETA's synergistic effects when combined with pharmacologic ascorbic acid (vitamin C), particularly in breast cancer cell lines such as MCF-7. These findings suggest that TETA can enhance the cytotoxic effects of ascorbic acid through increased production of hydrogen peroxide (H₂O₂), which is detrimental to cancer cells.
Key Findings
- Enhanced H₂O₂ Production : In the presence of TETA, ascorbic acid exhibited increased oxidation rates, leading to higher H₂O₂ levels that significantly reduced cancer cell viability .
- Apoptotic Signaling : The combination treatment elevated apoptotic markers such as caspase 3 and caspase 9, indicating that TETA enhances the pro-apoptotic effects of ascorbic acid .
- Dose-Dependent Effects : Longer exposure times and higher doses of the combination treatment correlated with greater reductions in cell viability, demonstrating a time-dose relationship .
Table: Summary of Research Findings on TETA's Biological Activity
Clinical Applications
TETA has been clinically utilized not only for Wilson's disease but also explored for its potential in treating other conditions such as heart failure and certain cancers. Its ability to mitigate oxidative stress by chelating copper makes it a candidate for various therapies.
Case Studies
- Wilson's Disease : Patients treated with TETA showed significant improvements in copper levels and related symptoms when penicillamine was not tolerated .
- Cancer Treatment : Preliminary clinical trials indicated that TETA could enhance the efficacy of standard chemotherapeutic agents by overcoming resistance mechanisms in cancer cells .
Safety and Toxicity Profile
While TETA is generally well-tolerated compared to other chelating agents like d-penicillamine, it is not without side effects. Reports indicate mild gastrointestinal disturbances and potential hepatotoxicity with prolonged use .
Toxicity Data
Q & A
Basic Research Questions
Q. What are the standard methods for characterizing TETA's physicochemical properties, and how do experimental data align with computational models?
- Methodology : Use group contribution methods to predict properties like density, viscosity, and refractive index, then validate against experimental data from controlled studies . For example, TETA's density at 25°C was measured as 0.981 g/cm³ (experimental) vs. 0.978 g/cm³ (calculated) in aqueous solutions .
- Data Contradictions : Discrepancies arise when branched isomers (e.g., tris(2-aminoethyl)amine) contaminate commercial TETA samples, affecting purity and property measurements .
Q. How does TETA function as a copper chelator in biochemical assays, and what controls are required to validate selectivity?
- Experimental Design : Use dialysis assays to quantify copper-albumin complex reduction. Include controls with copper chloride (II) to confirm TETA's selectivity and rule out non-specific metal interactions .
- Validation : Sholl analysis of neuronal dendrite formation in copper-deficient cultures can confirm TETA’s specificity, with rescue experiments using copper supplementation .
Q. What methodologies optimize TETA-modified activated carbon for formaldehyde adsorption studies?
- Approach : Conduct liquid impregnation experiments under varying concentrations (e.g., 50–200 mg/L), temperatures (25–45°C), and contact times (0–180 min). Fit data to Langmuir isotherm and pseudo-first-order kinetic models (R² > 0.98) to determine maximum adsorption capacity (166.67 mg/g) .
Advanced Research Questions
Q. How can TETA-based amine blends improve CO₂ capture efficiency, and what parameters influence desorption energy?
- Process Optimization : Test blends like TETA + 2-Dimethylaminoethanol in bench-scale strippers with Dixon ring packing. Measure reboiler heat duty (Q_reboiler) under varied lean loading (0.2–0.4 mol CO₂/mol amine), solvent flow rates (50–150 mL/min), and concentrations (10–30 wt.%) .
- Contradictions : Higher TETA concentrations increase CO₂ loading but may raise viscosity, reducing mass transfer efficiency. Balance using hybrid solvents (e.g., TETA + MDEA) .
Q. What synthesis protocols yield TETA-based corrosion inhibitors, and how do structural variations affect performance?
- Synthesis : Reflux TETA with p-hydroxy benzoic acid (2:1 molar ratio) using p-toluene sulfonic acid as a catalyst. Characterize inhibitors via FTIR and electrochemical impedance spectroscopy (EIS) to assess corrosion resistance in acidic media .
- Performance Metrics : Compare inhibition efficiency (>90% at 100 ppm) against commercial inhibitors like benzotriazole .
Q. How do TETA’s salt forms (dihydrochloride vs. tetrahydrochloride) impact chelation dynamics in Wilson’s disease models?
- Methodology : Prepare salts by titrating TETA with HCl (2 or 4 equivalents). Use X-ray crystallography to confirm coordination geometry (terminal vs. all nitrogen interactions). Monitor urinary copper excretion in murine models to compare efficacy .
Q. Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in commercial TETA samples?
- Best Practices :
- Characterize samples via GC-MS to detect impurities (e.g., piperazine).
- Standardize purification using vacuum distillation or recrystallization for salts .
Q. What statistical models resolve contradictions in CO₂ absorption/desorption data for TETA-based solvents?
Properties
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILCJCGEZXAXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N4, Array | |
Record name | TRIETHYLENETETRAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID9023702 | |
Record name | N1,N2-Bis(2-aminoethyl)-1,2-ethanediamine | |
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Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Triethylenetetramine appears as a yellowish liquid. Less dense than water. Combustible, though may be difficult to ignite. Corrosive to metals and tissue. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used in detergents and in the synthesis of dyes, pharmaceuticals and other chemicals., Liquid, Viscous, colourless to yellow liquid with an ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW HYGROSCOPIC VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., A yellowish liquid with a strong ammonia odor. | |
Record name | TRIETHYLENETETRAMINE | |
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Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)- | |
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Boiling Point |
511 to 513 °F at 760 mmHg (NTP, 1992), 266-267, 266-267 °C @ 760 MM HG, 277 °C, 511-513 °F | |
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Flash Point |
275 °F (NTP, 1992), 290 °F, 135 °C c.c., 275 °F | |
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Solubility |
greater than or equal to 100 mg/mL at 68.4 °F (NTP, 1992), Soluble, SOL IN ALCOHOL, ACID, COMPLETE SOLUBILITY IN WATER, Solubility in water: miscible | |
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Density |
0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9818 @ 20 °C/20 °C, 0.98 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 0.982 | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Vapor Density |
5.04 (AIR= 1), Relative vapor density (air = 1): 5.04 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIETHYLENETETRAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1123 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 0.01 mmHg at 68 °F (NTP, 1992), 0.000412 [mmHg], LESS THAN 0.01 MM HG, 20 °C, Vapor pressure, Pa at 20 °C: 1.3, <0.01 mmHg | |
Record name | TRIETHYLENETETRAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4693 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Triethylene tetramine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/806 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TRIETHYLENETETRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIETHYLENETETRAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1123 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIETHYLENETETRAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/891 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
Wilson's disease is an autosomal recessive genetic disorder that leads to copper accumulation in the tissues. It is characterized by an array of neurologic or psychiatric symptoms as well as liver disease. One of the treatments for Wilson's disease is the use of copper-chelating agents, such as triethylenetetramine (TETA). TETA forms a stable complex with copper(II), which is then is readily eliminated through urinary excretion. TETA also chelates copper in the intestinal tract, reducing intestinal copper absorption by 80%. TETA and its metabolite, N1-acetyltriethylenetetramine (MAT), are also capable of binding divalent iron, divalent zinc, magnesium, and manganese. | |
Record name | Triethylenetetramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06824 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
MODERATELY VISCOUS, YELLOWISH LIQUID | |
CAS No. |
112-24-3 | |
Record name | TRIETHYLENETETRAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4693 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Triethylenetetramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Triethylenetetramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triethylenetetramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06824 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRIETHYLENETETRAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N1,N2-Bis(2-aminoethyl)-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trientine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIENTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ76Y07H5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIETHYLENETETRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIETHYLENETETRAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1123 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIETHYLENETETRAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/891 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
54 °F (NTP, 1992), 12 °C, -35 °C, 54 °F | |
Record name | TRIETHYLENETETRAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4693 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Triethylenetetramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06824 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRIETHYLENETETRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIETHYLENETETRAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1123 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIETHYLENETETRAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/891 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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